2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide
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Overview
Description
2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine ring substituted with a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide typically involves the reaction of benzyl mercaptan with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a one-pot, two-step synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of water as a reaction medium, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydrogen atoms on the tetrahydropyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the tetrahydropyrimidine ring .
Scientific Research Applications
2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The benzylsulfanyl group plays a crucial role in its activity by facilitating interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)benzenecarboxylic acid
- 2-(Benzylsulfanyl)benzothiazole
- 2-(Benzylsulfanyl)benzylideneimidazolone
Uniqueness
2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.BrH/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11;/h1-3,5-6H,4,7-9H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBDLQOJPGGDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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